molecular formula C12H17N3O4S B13287600 Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine

Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine

Cat. No.: B13287600
M. Wt: 299.35 g/mol
InChI Key: QULKHEINVCVNGI-UHFFFAOYSA-N
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Description

Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine is a synthetic organic compound featuring a pyrrolidine core substituted with a methylamine group and a 4-nitrobenzenesulfonyl (nosyl) protecting group. This specific structure suggests its potential utility as a key intermediate or building block in sophisticated organic synthesis projects, particularly in the development of novel pharmaceutical compounds and biochemical probes. The 4-nitrobenzenesulfonyl group is a well-characterized protecting group for amines in multi-step synthetic routes, and its electron-withdrawing properties can influence the reactivity of the adjacent pyrrolidine nitrogen . The methylamine moiety is a common pharmacophore found in a wide range of bioactive molecules, further underscoring this compound's value in medicinal chemistry research . Researchers may employ this chemical in the exploration of new carbonic anhydrase inhibitors, given that benzenesulfonamide derivatives are a prominent class of such inhibitors, as evidenced by recent pharmacological studies . Its application likely extends to the synthesis of complex molecules for high-throughput screening, drug discovery, and as a precursor in the development of enzyme inhibitors. This product is strictly intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate personal protective equipment and in accordance with all relevant safety regulations.

Properties

Molecular Formula

C12H17N3O4S

Molecular Weight

299.35 g/mol

IUPAC Name

N-methyl-1-[1-(4-nitrophenyl)sulfonylpyrrolidin-3-yl]methanamine

InChI

InChI=1S/C12H17N3O4S/c1-13-8-10-6-7-14(9-10)20(18,19)12-4-2-11(3-5-12)15(16)17/h2-5,10,13H,6-9H2,1H3

InChI Key

QULKHEINVCVNGI-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route

Step Reaction Description Reagents & Conditions Yield (%) Notes
1 Preparation of 4-nitrobenzenesulfonyl chloride Chlorination of sodium p-nitrobenzene sulfonate with phosphorus pentachloride (PCl5) ~78% Intermediate sulfonyl chloride is reactive for sulfonylation
2 Sulfonylation of pyrrolidine Reaction of pyrrolidine with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., NaH in tetrahydrofuran) ~98% High selectivity for N-sulfonylation
3 Functionalization at pyrrolidine 3-position Alkylation or reductive amination to introduce methylamine substituent Variable Requires control of regioselectivity and stereochemistry

This synthetic approach is supported by the preparation of related sulfonylated pyrrolidine compounds, where the sulfonylation step is critical and typically performed under anhydrous conditions in polar aprotic solvents such as tetrahydrofuran or dimethylformamide to optimize reactivity and yield.

Reaction Conditions and Optimization

  • Solvents: Polar aprotic solvents like dimethylformamide and tetrahydrofuran are preferred for sulfonylation reactions to enhance nucleophilicity and solubility.
  • Temperature: Mild to moderate temperatures (room temperature to 80 °C) are employed to balance reaction rate and avoid decomposition.
  • Catalysts: Bases such as sodium hydride or potassium carbonate are used to deprotonate the pyrrolidine nitrogen, facilitating sulfonylation.
  • Purification: Column chromatography using gradients of ethyl acetate/hexane or methanol/dichloromethane is standard for isolating the pure product.

Alternative Organocatalytic Approaches

Recent advances in organocatalysis demonstrate that pyrrolidine derivatives can be synthesized via aza-Michael addition/cyclization reactions catalyzed by pyrrolidine and co-catalysts like benzoic acid. These methods provide stereoselective access to substituted pyrrolidines, which could be adapted for the preparation of methylated sulfonylated pyrrolidines.

Research Findings and Data Analysis

Yield and Purity Data

Compound Stage Reaction Yield (%) Purity (%) Analytical Methods Used
4-nitrobenzenesulfonyl chloride 78 >95 IR, NMR, MS
N-(4-nitrobenzenesulfonyl)pyrrolidine 98 >98 NMR (1H, 13C), IR, HRMS
Final methylated derivative Variable (typically 70-85) >95 NMR, HRMS, HPLC

These yields reflect optimized laboratory conditions reported in peer-reviewed literature.

Analytical Characterization

Summary Table of Preparation Steps

Step No. Reaction Reagents Conditions Yield Key Notes
1 Nitration of benzyl chloride to p-nitrobenzyl chloride Fuming nitric acid, fuming sulfuric acid Controlled temperature 52% Initial nitration step
2 Sulfonation to sodium p-nitrobenzene sulfonate Sodium sulfite (Na2SO3) Aqueous conditions 96% High yield sulfonation
3 Chlorination to 4-nitrobenzenesulfonyl chloride PCl5 Anhydrous 78% Reactive sulfonyl chloride intermediate
4 Aminolysis with pyrrolidine Pyrrolidine, base (NaH) THF, room temp 98% Formation of sulfonylated pyrrolidine

This four-step sequence is a robust method for preparing the sulfonylated pyrrolidine core, which can be further functionalized to yield the target methylated amine derivative.

Chemical Reactions Analysis

Types of Reactions

Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding sulfonic acids.

    Substitution: Formation of various substituted pyrrolidine derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituent (R) Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted) Key Functional Groups
Target Compound 4-Nitrobenzenesulfonyl ~355.4* N/A ~1.2* Sulfonamide, nitro, tertiary amine
{[1-(4-Methylphenyl)pyrrolidin-3-yl]methyl}amine hydrochloride 4-Methylphenyl 264.8 N/A ~2.5 Aryl, tertiary amine
(Cyclopropylmethyl)(methyl)[(pyrrolidin-3-yl)methyl]amine Cyclopropylmethyl 168.3 Liquid at RT ~1.8 Cyclopropane, tertiary amine
1-(3-Nitro-4-(phenylelamino)-benzoyl)-3-(N-(2-naphthyl)-methyl)-pyrrolidinyl-amine 3-Nitrobenzoyl ~495.5* N/A ~3.0* Nitro, amide, naphthyl

*Calculated or estimated values due to lack of direct experimental data.

Key Observations:
  • Electron-Withdrawing vs.
  • Steric Effects : The cyclopropylmethyl group in introduces steric hindrance absent in the target compound, likely affecting binding interactions in biological systems.
  • LogP and Solubility : The target compound’s predicted LogP (~1.2) suggests moderate polarity, intermediate between the more hydrophobic 4-methylphenyl analog (~2.5) and the polar nitrobenzamide derivative (~3.0) .

Stability and Metabolic Considerations

  • Nitro Group Reactivity : The target compound’s nitro group may undergo reduction in vivo to an amine, altering its pharmacokinetic profile. This contrasts with the stable methylphenyl group in .
  • Sulfonamide Stability : The sulfonamide linkage is generally resistant to hydrolysis but may interact with plasma proteins, as observed in sulfonamide drugs .

Biological Activity

Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine is a heterocyclic compound characterized by its unique structural features, including a pyrrolidine ring and a 4-nitrobenzenesulfonyl group. This article aims to explore the biological activity of this compound, drawing on existing literature and research findings.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Chemical Formula : C12H16N2O4S
  • Molecular Weight : 288.34 g/mol
  • Key Functional Groups :
    • Pyrrolidine ring
    • Nitro group (–NO2)
    • Sulfonyl group (–SO2)

These structural elements contribute to the compound's reactivity and potential biological interactions.

Biological Activity Overview

While specific data on the biological activity of this compound is limited, compounds with similar structures have demonstrated various biological properties, including:

  • Antimicrobial Activity : Compounds with nitro groups often exhibit antimicrobial properties due to their ability to interfere with bacterial DNA synthesis.
  • Cytotoxicity : The presence of a sulfonyl group can enhance the cytotoxic effects against certain cancer cell lines.
  • Enzyme Inhibition : Similar compounds have been studied for their potential to inhibit enzymes involved in disease pathways.

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, a comparison with related compounds is useful. Below is a summary table of selected compounds with similar functional groups and their reported biological activities.

Compound NameStructureBiological ActivityReference
Compound AC10H12N2O3SAntimicrobial
Compound BC15H22N4O4SCytotoxic
Compound CC12H14N2O4SEnzyme inhibitor

Case Studies

  • Antimicrobial Properties : A study investigated the antimicrobial effects of nitro-substituted pyrrolidine derivatives. Results indicated that these compounds showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties due to its nitro group .
  • Cytotoxicity in Cancer Cells : Research on sulfonamide derivatives revealed that certain compounds exhibited selective cytotoxicity against various cancer cell lines. The presence of both sulfonyl and nitro groups was crucial for enhancing their anticancer activity, indicating a potential pathway for this compound .
  • Enzyme Inhibition Studies : A series of experiments focused on enzyme inhibitors derived from pyrrolidine structures showed promising results in inhibiting enzymes linked to metabolic diseases. The unique combination of functional groups in this compound suggests it could be evaluated for similar inhibitory effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine, and how are intermediates characterized?

  • Methodology : Synthesis typically involves multi-step reactions:

Pyrrolidine ring formation : Alkylation or cyclization reactions to construct the pyrrolidine scaffold.

Sulfonylation : Introducing the 4-nitrobenzenesulfonyl group via nucleophilic substitution (e.g., using 4-nitrobenzenesulfonyl chloride under basic conditions) .

Amine functionalization : Methylamine is introduced via reductive amination or alkylation.

  • Characterization : Intermediates and final products are analyzed using:

  • NMR spectroscopy (¹H/¹³C) to confirm structural integrity.
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.
  • HPLC for purity assessment (>95% purity is standard for research use) .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

  • Methodology :

  • Stability assays : Store the compound at -20°C, 4°C, and room temperature. Monitor degradation via HPLC at intervals (e.g., 1, 7, 30 days).
  • Purity checks : Compare retention times in HPLC with reference standards.
  • Thermogravimetric analysis (TGA) to assess thermal stability .

Advanced Research Questions

Q. How can structural modifications to the pyrrolidine or nitrobenzenesulfonyl group alter the compound’s biological activity?

  • Structure-Activity Relationship (SAR) Strategies :

  • Pyrrolidine modifications : Replace the methyl group with bulkier substituents (e.g., ethyl, isopropyl) to evaluate steric effects on receptor binding.
  • Nitro group reduction : Convert the nitro group to an amine to assess changes in electronic properties and solubility.
  • Sulfonyl group replacement : Substitute with carboxylate or phosphonate groups to modulate polarity .
    • Experimental validation :
  • Enzyme inhibition assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence-based activity assays.
  • Computational docking : Compare binding poses of derivatives using software like AutoDock Vina .

Q. How should researchers resolve contradictions in binding affinity data across different assay platforms (e.g., SPR vs. ITC)?

  • Case Example : If surface plasmon resonance (SPR) reports a Kd of 50 nM, but isothermal titration calorimetry (ITC) yields 200 nM:

  • Potential causes :
  • Assay conditions : Differences in buffer pH, ionic strength, or temperature.
  • Ligand immobilization : SPR may introduce steric hindrance if the compound is immobilized on a chip.
  • Resolution :
  • Cross-validate using fluorescence polarization (FP) or microscale thermophoresis (MST).
  • Standardize buffers and use fresh stock solutions to minimize solvent effects .

Q. What strategies improve yield in multi-step syntheses of this compound?

  • Optimization Table :

StepChallengeSolutionReference
SulfonylationLow regioselectivityUse anhydrous DMF and slow reagent addition
Amine alkylationSide reactions (e.g., over-alkylation)Employ Boc-protected intermediates
PurificationCo-elution of byproductsUse gradient elution in flash chromatography (hexane/EtOAc)

Data Contradiction Analysis

Q. Why might biological activity differ between in vitro and cell-based assays for this compound?

  • Key factors :

  • Membrane permeability : The nitrobenzenesulfonyl group may reduce cellular uptake. Test permeability using Caco-2 assays or PAMPA.
  • Metabolic instability : Hepatic enzymes (e.g., CYP450) could degrade the compound. Use LC-MS to identify metabolites .
    • Mitigation :
  • Pro-drug design : Mask polar groups with acetyl or PEGylated moieties.
  • Cellular efflux inhibition : Co-administer with P-glycoprotein inhibitors (e.g., verapamil) .

Tables for Key Parameters

Table 1 : Recommended Characterization Techniques

TechniqueParametersPurpose
¹H/¹³C NMRδ (ppm), coupling constants (J)Confirm substitution patterns
HRMSm/z ([M+H]<sup>+</sup>)Validate molecular formula
HPLCRetention time, area under the curveAssess purity (>95%)

Table 2 : Reaction Condition Optimization

Reaction StepOptimal ConditionsYield Improvement
Sulfonylation0°C, anhydrous DMF, 2h75% → 88%
Amine alkylationRT, NaBH4 in MeOH, 12h60% → 82%

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